N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Description
N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at position 5 and a 3-methoxynaphthalene-2-carboxamide moiety at position 2. The oxadiazole ring is a five-membered aromatic heterocycle known for its electron-deficient nature, making it a versatile scaffold in medicinal and materials chemistry .
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-13-8-9-14(2)17(10-13)21-24-25-22(28-21)23-20(26)18-11-15-6-4-5-7-16(15)12-19(18)27-3/h4-12H,1-3H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONHLVNMGDKQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a compound within the oxadiazole family, which has gained attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H24N3O3
- Molecular Weight : Approximately 396.45 g/mol
- CAS Number : 891125-44-3
The compound features an oxadiazole ring, which is known for its diverse biological activities including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of temperature and concentration to optimize yield and purity. Advanced synthetic methods may include continuous flow reactors to enhance efficiency.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives of oxadiazoles have been shown to inhibit various cancer cell lines at low micromolar concentrations. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest at the G1 phase .
The biological activity of this compound may involve:
- Topoisomerase Inhibition : Similar compounds have been identified as inhibitors of topoisomerase II, a key enzyme in DNA replication and transcription.
- ROS Induction : Increased levels of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.
- Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest in the G1 phase, which is critical for preventing the proliferation of cancer cells.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a broader class of 1,3,4-oxadiazole derivatives with diverse substitutions. Key structural analogs include:
- N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (): Differs in the phenyl substituent (3-methoxy vs. 2,5-dimethyl), affecting electronic and steric profiles.
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (): Substitutes a chloro group (electron-withdrawing) instead of methyl groups, altering reactivity and solubility.
- Compound 7f (): Features a sulfanyl-linked thiazole moiety, introducing hydrogen-bonding capacity absent in the target compound.
Physical Properties
*Calculated based on structural similarity.
- Melting Points : Derivatives with sulfanyl linkages (e.g., 7f, 6g) exhibit higher melting points (134–178°C) due to increased polarity and hydrogen bonding . The target compound’s lack of polar groups (e.g., sulfanyl) may result in a lower melting point.
- Molecular Weight : The target compound’s larger naphthalene system increases molecular weight compared to simpler phenyl analogs (e.g., 7f) .
Spectral Characteristics
- IR Spectra : Analogs like 6g () show C=O stretches at 1684 cm⁻¹ and C=N at 1518 cm⁻¹, consistent with oxadiazole and carboxamide functionalities. The target compound’s methoxy group would introduce C-O-C stretches near 1250–1050 cm⁻¹ .
- NMR Data : In compound 8g (), methylene protons adjacent to the oxadiazole resonate at δ 27.02–24.31 ppm. The target compound’s dimethylphenyl group would show distinct aromatic signals (δ 6.5–7.5 ppm) and methyl singlets (δ ~2.3 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
